Propan-2-yl thiophen-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl thiophen-2-yl carbonate is a chemical compound that features a thiophene ring substituted with a propan-2-yl group and a carbonate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including propan-2-yl thiophen-2-yl carbonate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl thiophen-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Propan-2-yl thiophen-2-yl carbonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of propan-2-yl thiophen-2-yl carbonate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing various biological pathways. The carbonate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic five-membered ring with a sulfur atom.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
Propan-2-yl thiophen-2-yl carbonate is unique due to the presence of both a propan-2-yl group and a carbonate ester, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications compared to simpler thiophene derivatives .
Properties
CAS No. |
43225-39-4 |
---|---|
Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
propan-2-yl thiophen-2-yl carbonate |
InChI |
InChI=1S/C8H10O3S/c1-6(2)10-8(9)11-7-4-3-5-12-7/h3-6H,1-2H3 |
InChI Key |
RSUGIAUPEJQQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.